pKa and Solubility Profile
The target compound 3-Amino-3-(quinolin-3-yl)-propionic acid (129042-67-7) exhibits a predicted acid dissociation constant (pKa) of 3.06 ± 0.12 . This value is significantly different from the closely related alpha-amino acid comparator, (S)-2-amino-3-(quinolin-3-yl)propanoic acid (CAS 135213-90-0), which has a predicted pKa of 1.95 ± 0.10 . This difference in the first pKa, arising from the beta- versus alpha-amino group position, suggests that the target compound will have a distinct ionization state at physiological pH, directly influencing its solubility, permeability, and potential interaction with biological targets compared to its alpha-amino acid analog.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.06 ± 0.12 |
| Comparator Or Baseline | (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (CAS 135213-90-0); pKa = 1.95 ± 0.10 |
| Quantified Difference | ΔpKa = 1.11 units |
| Conditions | Predicted using ACD/Labs Percepta Platform (calculated property) |
Why This Matters
A pKa difference of over 1 unit translates to a 10-fold difference in protonation state at a given pH, making the two compounds distinct entities for any formulation or biological assay where ionization matters.
